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Inostamycin B

Phosphatidylinositol turnover CDP-DG:inositol transferase Signal transduction inhibitor

Inostamycin B is a polyether antibiotic belonging to the sesterterpenoid class of carboxyl ionophores, isolated as a minor co-metabolite alongside the predominant inostamycin A from the culture broth of Streptomyces sp. MH816-AF15.

Molecular Formula C37H66O11
Molecular Weight 686.9 g/mol
Cat. No. B1246954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInostamycin B
Synonymsinostamycin B
Molecular FormulaC37H66O11
Molecular Weight686.9 g/mol
Structural Identifiers
SMILESCCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(C)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O
InChIInChI=1S/C37H66O11/c1-12-16-27(38)35(15-4)18-20(6)37(45,48-35)34(11)17-19(5)31(46-34)25(13-2)29(40)21(7)28(39)22(8)32-26(14-3)30(41)23(9)36(44,47-32)24(10)33(42)43/h19-28,30-32,38-39,41,44-45H,12-18H2,1-11H3,(H,42,43)
InChIKeyFDZNXTGCMDKIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inostamycin B for Research Procurement: Compound Class, Origin, and Structural Identity


Inostamycin B is a polyether antibiotic belonging to the sesterterpenoid class of carboxyl ionophores, isolated as a minor co-metabolite alongside the predominant inostamycin A from the culture broth of Streptomyces sp. MH816-AF15 [1]. Its molecular formula is C₃₇H₆₆O₁₁ with a molecular weight of 686.9 g/mol, differing from inostamycin A (C₃₈H₆₈O₁₁, MW ~700.9) by a single methylene unit—specifically, a methyl substituent at the C-2 position replaces the ethyl group found in inostamycin A [1][2]. This seemingly minor structural alteration produces a profound functional divergence: inostamycin B completely lacks the ability to inhibit cytidine 5′-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG):inositol transferase and consequently does not suppress phosphatidylinositol (PI) turnover, the signature biochemical activity that defines inostamycin A's pharmacological profile [1][3].

Why Inostamycin A or Other Polyether Ionophores Cannot Substitute for Inostamycin B in Mechanistic Studies


The inostamycin family presents a rare natural SAR (structure–activity relationship) system where a single-carbon difference at C-2—ethyl in inostamycin A vs. methyl in inostamycin B—completely abolishes CDP-DG:inositol transferase inhibition while partially retaining antibacterial and cytocidal activities [1]. This functional uncoupling means that inostamycin A, inostamycin C, or structurally similar polyethers such as lysocellin cannot serve as negative controls for PI-turnover-dependent phenotypes [2]. For any experiment requiring dissection of PI-synthesis-dependent vs. ionophore-mediated effects, inostamycin B is irreplaceable: it provides the ionophoric scaffold without the target-specific enzymatic inhibition [1][3]. Generic substitution with inostamycin A would confound interpretation by simultaneously perturbing PI signaling and membrane cation gradients, making mechanistic attribution impossible [3].

Inostamycin B Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Absolute Loss of CDP-DG:Inositol Transferase Inhibition vs. Inostamycin A

Inostamycin B shows no detectable inhibition of CDP-DG:inositol transferase or cellular phosphatidylinositol turnover, in stark contrast to inostamycin A. The original characterization explicitly states that inostamycins B and C 'were not inhibitory to phosphatidylinositol turnover' [1], whereas inostamycin A inhibits cellular PI turnover with an IC₅₀ of 0.5 µg/ml in EGF-stimulated A431 cells and directly inhibits CDP-DG:inositol transferase in A431 cell membranes with an IC₅₀ of approximately 0.02 µg/ml [2]. This represents a qualitative, binary functional difference—complete absence of target engagement vs. potent nanomolar-range enzyme inhibition—rather than a graded potency shift.

Phosphatidylinositol turnover CDP-DG:inositol transferase Signal transduction inhibitor Mechanistic control compound

Gram-Positive Antibacterial Activity: Quantified Potency Reduction Relative to Inostamycin A

Inostamycin B retains measurable activity against Gram-positive bacteria, albeit with a consistent 2- to >128-fold reduction in potency compared to inostamycin A across a panel of 14 indicator strains. MIC values for inostamycin A were uniformly 0.78 µg/ml against virtually all susceptible staphylococci, micrococci, and bacilli, whereas inostamycin B MICs ranged from 1.56 to >100 µg/ml depending on the strain [1]. For clinically relevant Staphylococcus aureus strains (FDA209P, Smith, MS9610, No. 5, No. 17), inostamycin B showed MICs of 1.56–6.25 µg/ml compared to 0.78 µg/ml for inostamycin A, representing a 2- to 8-fold reduction [1]. Both compounds were inactive against Gram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa, S. typhi) and Candida albicans at the highest concentration tested (>100 µg/ml) [1].

Antimicrobial susceptibility Gram-positive bacteria MIC comparison Polyether antibiotic

Cytocidal Activity Against src-NIH-3T3 Cells: 7.1-Fold Reduced Potency vs. Inostamycin A

In a direct comparative assessment of cytocidal activity against src-oncogene-transformed NIH-3T3 fibroblasts, inostamycin B exhibited an IC₅₀ of 0.5 µg/ml, which is approximately 7.1-fold higher (less potent) than inostamycin A (IC₅₀ = 0.07 µg/ml) [1]. Inostamycin C showed identical potency to inostamycin B (IC₅₀ = 0.5 µg/ml) [1]. This intermediate cytocidal activity—substantially weaker than inostamycin A but still measurable—positions inostamycin B as a useful comparator for deconvoluting PI-synthesis-dependent vs. PI-synthesis-independent cytotoxicity within the same chemical scaffold [1][2].

Cytocidal activity src-NIH-3T3 IC50 comparison Oncogene-transformed cells

Structural Basis of Functional Divergence: C-2 Methyl (B) vs. Ethyl (A) as the Critical SAR Determinant

The sole structural difference between inostamycin A and B is the substituent at the C-2 position: an ethyl group (C₂H₅) in inostamycin A vs. a methyl group (CH₃) in inostamycin B, confirmed by ¹H NMR, ¹³C NMR, HMBC, and FD-MS analyses [1]. The molecular ion peak of inostamycin B (m/z 686) is 14 mass units lower than inostamycin A (m/z 700), consistent with the loss of one methylene unit [1]. Critically, long-range HMBC coupling from the doublet methyl signal (δH 1.28) to the carboxyl group (C-1, δC 179.5) in inostamycin B confirmed that the methyl substituent is attached at C-2, the same position where inostamycin A bears an ethyl group [1]. This single-carbon alteration is sufficient to completely ablate CDP-DG:inositol transferase inhibition while only partially attenuating antibacterial and cytocidal activities, establishing a remarkably sharp SAR cliff that is of high value for mapping the pharmacophore of PI turnover inhibitors [1][2].

Structure-activity relationship C-2 substituent Polyether ionophore Natural product SAR

Absence of MDR-Reversing Activity: Differentiation from Inostamycin A and Structurally Analogous Lysocellin

Inostamycin A has been characterized as a potent chemosensitizer that reverses multidrug resistance (MDR) in human carcinoma KB cells by inhibiting P-glycoprotein function, increasing [³H]vinblastine accumulation dose-dependently at 0.5–2 µg/ml with an IC₅₀ of 0.94 µg/ml (1.3 µM) for inhibiting vinblastine binding to KB-C4 membranes [1], and this effect persists for 48 hours even after compound washout due to irreversible binding to phosphatidylethanolamine in the plasma membrane [2]. In contrast, lysocellin—a polyether antibiotic with very high structural similarity to the inostamycin scaffold—failed to reverse colchicine resistance and only weakly increased [³H]vinblastine accumulation in KB-C4 cells, demonstrating that MDR reversal is exquisitely sensitive to subtle structural variations within this polyether class [3]. Inostamycin B, lacking the C-2 ethyl group critical for PI turnover inhibition, falls into an intermediate structural space; its MDR-reversing activity has not been separately reported, but the established SAR indicates it cannot be assumed to share this property with inostamycin A [3].

Multidrug resistance reversal P-glycoprotein Chemosensitizer Polyether SAR

Inostamycin B: Recommended Research Application Scenarios Based on Quantitative Differentiation Data


Negative Control for Phosphatidylinositol Turnover-Dependent Phenotypes in Cancer Cell Biology

In any experiment where inostamycin A is used to suppress PI turnover (cellular IC₅₀ = 0.5 µg/ml; enzymatic IC₅₀ ≈ 0.02 µg/ml), inostamycin B must be employed as the matched negative control at equimolar concentrations. Because inostamycin B retains the full ionophoric scaffold but completely lacks CDP-DG:inositol transferase inhibition [1], any cellular phenotype (G1 arrest, cyclin D1 suppression, apoptosis induction, MMP-2/MMP-9 downregulation, invasion suppression) that is observed with inostamycin A but absent with inostamycin B can be causally attributed to PI synthesis blockade rather than to general polyether ionophore effects [2]. This experimental design is essential for rigorous target validation in head and neck squamous cell carcinoma, small cell lung carcinoma, and other models where inostamycin A's 'cancer dormant therapy' concept is being evaluated [2].

Dissecting Ionophore-Mediated vs. Target-Specific Antibacterial Mechanisms

Inostamycin B provides a unique tool for distinguishing the antibacterial contribution of carboxyl ionophore activity (membrane cation gradient disruption) from PI-turnover-targeted inhibition. Inostamycin B retains Gram-positive antibacterial activity with MICs of 1.56–6.25 µg/ml against staphylococci [1], yet it does not inhibit CDP-DG:inositol transferase [1]. By comparing the antibacterial spectra, MIC values, and time-kill kinetics of inostamycin A vs. inostamycin B against a panel of Gram-positive pathogens, researchers can quantify the relative contribution of PI synthesis inhibition to the overall antibacterial effect of the inostamycin pharmacophore. This has direct relevance for antibacterial drug discovery programs exploring PI synthesis as a novel target in Gram-positive pathogens.

SAR Probe for Mapping the Pharmacophore of CDP-DG:Inositol Transferase Inhibition

The C-2 methyl-to-ethyl substitution represents one of the sharpest known SAR cliffs in natural product PI turnover inhibitor chemistry: a single methylene unit differentiates a potent enzyme inhibitor (inostamycin A, IC₅₀ ≈ 0.02 µg/ml) from a completely inactive analog (inostamycin B) [1]. Inostamycin B is therefore an essential reference compound in any medicinal chemistry or fragment-based screening campaign aimed at developing selective CDP-DG:inositol transferase inhibitors. It defines the minimum steric requirement at the C-2 position for target engagement and can guide the design of simplified synthetic analogs that retain enzyme inhibitory activity while eliminating ionophoric properties [2].

Chemosensitizer Screening: Distinguishing P-Glycoprotein-Specific from General Polyether Effects in MDR Reversal

Given that inostamycin A is a potent and irreversibly binding MDR reversal agent (IC₅₀ = 0.94 µg/ml for [³H]vinblastine binding inhibition; persistent effect for 48 hours post-washout) [1], while the structurally similar lysocellin fails to reverse colchicine resistance [2], inostamycin B occupies a critical untested middle ground. Researchers evaluating polyether-based MDR chemosensitizers should include inostamycin B to determine whether MDR reversal activity is uniquely associated with the C-2 ethyl-bearing scaffold (inostamycin A) or whether partial activity is retained in the C-2 methyl analog. This three-compound comparison (inostamycin A vs. inostamycin B vs. lysocellin) would definitively map the structural determinants of P-glycoprotein inhibition within the lysocellin/inostamycin polyether subclass [2].

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